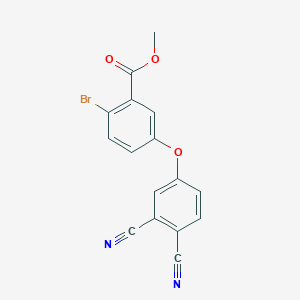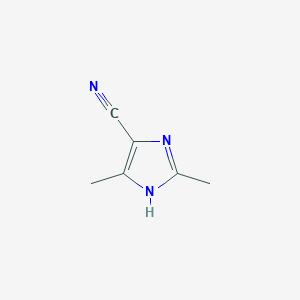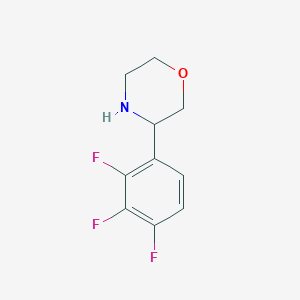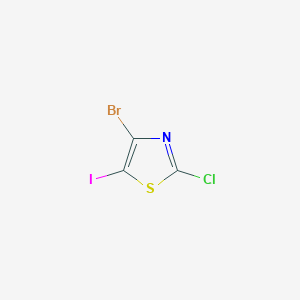
4-Bromo-2-chloro-5-iodothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-iodothiazole is a heterocyclic compound that contains bromine, chlorine, and iodine atoms attached to a thiazole ring. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of multiple halogens in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-iodothiazole typically involves the halogenation of a thiazole precursor. One common method is the sequential halogenation of 2-aminothiazole. The process begins with the bromination of 2-aminothiazole to form 4-bromo-2-aminothiazole. This intermediate is then chlorinated to yield 4-bromo-2-chloro-2-aminothiazole. Finally, iodination of this compound produces this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-5-iodothiazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace halogen atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-5-iodothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-5-iodothiazole depends on its specific application. In biochemical studies, the compound can interact with various molecular targets, such as enzymes or receptors, through its halogen atoms and thiazole ring. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorothiazole: Lacks the iodine atom, making it less versatile in certain reactions.
2-Chloro-5-iodothiazole: Lacks the bromine atom, affecting its reactivity and applications.
4-Iodo-2-chlorothiazole: Similar structure but different halogen arrangement, leading to distinct chemical properties.
Uniqueness
4-Bromo-2-chloro-5-iodothiazole is unique due to the presence of three different halogens, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and complex molecules.
Propiedades
Fórmula molecular |
C3BrClINS |
|---|---|
Peso molecular |
324.37 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-5-iodo-1,3-thiazole |
InChI |
InChI=1S/C3BrClINS/c4-1-2(6)8-3(5)7-1 |
Clave InChI |
DQABICFDDLQMPK-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=N1)Cl)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



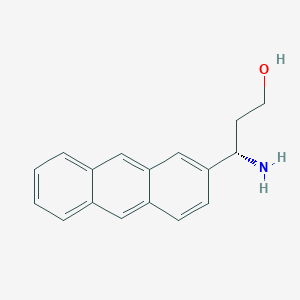
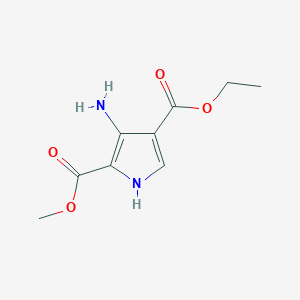
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)

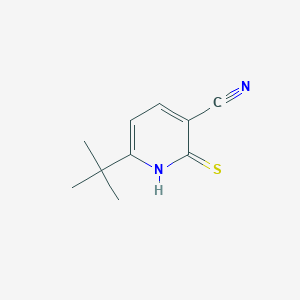
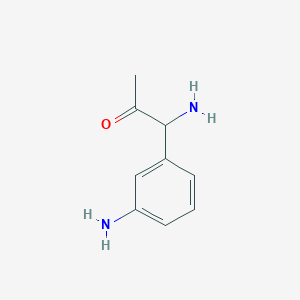
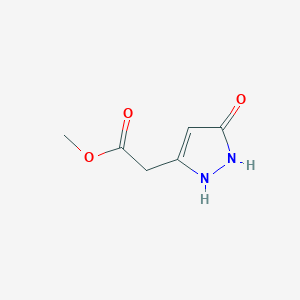
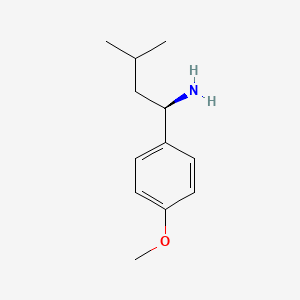
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
